3-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid
Overview
Description
3-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with significant scientific interest due to its unique structure and potential applications. This compound features two pyrazole rings, which are aromatic heterocyclic organic compounds, linked via a carbamoyl group and further substituted with 2,2-difluoroethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis begins with the formation of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-amine through the reaction of 2,2-difluoroethylhydrazine with acetylacetone under acidic conditions.
Route 2: : This intermediate undergoes a reaction with 3-methyl-1H-pyrazole-4-carboxylic acid chloride, facilitated by a base such as triethylamine, to form the final compound.
Industrial Production Methods: : Industrial production typically scales these laboratory methods with emphasis on optimizing yield and purity. Key steps involve:
Large-scale synthesis of starting materials
Effective separation and purification techniques, such as chromatography
Monitoring reaction conditions to ensure consistency and safety
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions primarily involving the pyrazole rings.
Reduction: : Reduction reactions may target the difluoroethyl group.
Substitution: : Nucleophilic or electrophilic substitution reactions can occur at the pyrazole rings or the carbamoyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: : Reducing agents like lithium aluminum hydride can be used under controlled conditions.
Substitution: : Reagents such as halogenating agents (bromine, chlorine) or alkylating agents (methyl iodide) can facilitate substitution.
Major Products:
Scientific Research Applications
Chemistry: : The compound's unique structure makes it a subject of interest in synthetic organic chemistry for developing new chemical reactions and materials. Biology : It can serve as a molecular probe or a scaffold for designing biologically active molecules, aiding in drug discovery and development. Medicine Industry : Industrial applications might involve its use in creating advanced materials or as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, often involving the binding to enzymes or receptors in biological systems. The presence of the difluoroethyl group may influence its binding affinity and specificity, while the carbamoyl linkage can contribute to its stability and reactivity. Molecular pathways involved could include signaling cascades crucial for cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole
3-methyl-1H-pyrazole-4-carboxylic acid
1-methyl-1H-pyrazole-4-carboxamide
Uniqueness: : Compared to these similar compounds, 3-({[1-(2,2-difluoroethyl)-3-methyl-1H-pyrazol-5-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid stands out due to its dual pyrazole rings connected by a carbamoyl group, enhancing its structural complexity and potential functional diversity. The inclusion of the difluoroethyl group further modifies its chemical properties, making it unique among its peers.
Properties
IUPAC Name |
3-[[2-(2,2-difluoroethyl)-5-methylpyrazol-3-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N5O3/c1-6-3-9(19(16-6)5-8(13)14)15-11(20)10-7(12(21)22)4-18(2)17-10/h3-4,8H,5H2,1-2H3,(H,15,20)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYDFUYNAXIOKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=NN(C=C2C(=O)O)C)CC(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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